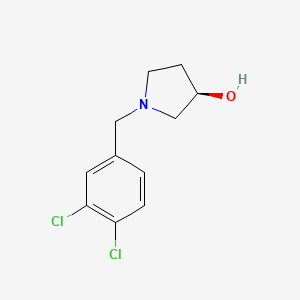

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

CAS No.: 1261234-98-3

Cat. No.: VC8063813

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261234-98-3 |

|---|---|

| Molecular Formula | C11H13Cl2NO |

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | (3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1 |

| Standard InChI Key | NAPPFWAXGCBELF-SECBINFHSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl |

| SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Properties

Core Structural Features

The molecule comprises a pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) substituted with:

-

A hydroxyl group (-OH) at the 3-position (C3).

-

A 3,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring.

The (R) configuration at C3 is critical for stereochemical specificity, influencing pharmacological and physicochemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃Cl₂NO | |

| Molecular Weight | 245.04–246.13 g/mol | |

| SMILES | C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)Cl)Cl | |

| CAS Number | 1261234-98-3 (discontinued) | |

| Purity (Commercial) | ≥95% |

Synthesis and Preparation

Asymmetric Synthesis

-

Chiral Auxiliary Strategy:

-

Protecting Group Manipulation:

Key Reagents and Conditions

-

Mesyl chloride (MsCl): Used to activate hydroxyl groups for substitution reactions .

-

Triethylamine (TEA): Base for scavenging HCl in alkylation steps .

-

Reductive Amination: Employed in related compounds (e.g., using NaBH₃CN with Ti(OiPr)₄) .

| Supplier | Purity | Quantity | Price (USD) | Status |

|---|---|---|---|---|

| CymitQuimica | ≥95% | 250 mg | Discontinued | |

| Thoreauchem | 98% | 500 mg | $150.00 | In stock |

| Vulcanchem | N/A | N/A | Inquiry-based |

Note: Prices exclude VAT and shipping costs .

Research Gaps and Future Directions

Unresolved Questions

-

Synthetic Scalability: Current methods for related compounds involve multi-step routes with moderate yields .

-

Metabolic Stability: No data exists on hepatic clearance or plasma protein binding.

-

Toxicity Profile: Acute and chronic toxicity studies remain unreported.

Recommended Studies

-

High-Throughput Screening (HTS): Test against panels of kinases, GPCRs, and ion channels.

-

In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution in rodents.

-

Catalytic Asymmetric Synthesis: Development of enantioselective routes to reduce costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume